Product packaging for 2-Amino-4,6-dimethylphenol(Cat. No.:CAS No. 41458-65-5)

2-Amino-4,6-dimethylphenol

Cat. No.: B145764
CAS No.: 41458-65-5
M. Wt: 137.18 g/mol
InChI Key: GISWNAMJAQRJPC-UHFFFAOYSA-N
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Description

Contextual Significance of Aminophenol Derivatives in Chemical Science

Aminophenols and their substituted derivatives represent a class of organic compounds of significant commercial and academic importance. researchgate.net Characterized by a benzene (B151609) ring functionalized with both hydroxyl (-OH) and amino (-NH2) groups, these molecules are fundamentally amphoteric, capable of acting as weak acids or bases, though the basic character typically prevails. researchgate.net The inherent reactivity of both the phenolic hydroxyl and the aromatic amino moieties makes them versatile intermediates and precursors in a wide array of chemical syntheses. researchgate.net

The utility of aminophenol derivatives is widespread across several sectors, including the pharmaceutical, photographic, and chemical dye industries. researchgate.net In the synthesis of dyes and pigments, these compounds serve as crucial building blocks, enabling the creation of a vast spectrum of colors. hopemaxchem.comkajay-remedies.com Their structure allows for facile modification, leading to dyes with tailored properties such as enhanced colorfastness for textiles. hopemaxchem.comkajay-remedies.com In the pharmaceutical field, aminophenols are key intermediates in the synthesis of various drugs. atamanchemicals.com For instance, 4-aminophenol (B1666318) is the final intermediate in the industrial production of paracetamol. atamanchemicals.comwikipedia.org Furthermore, their derivatives are investigated for applications in agrochemicals, such as herbicides and pesticides, and in polymer science for modifying polymer properties. hopemaxchem.com

The chemical reactivity of aminophenols is rich and varied, encompassing reactions like alkylation, acylation, diazotization, and numerous cyclization and condensation reactions. researchgate.net The relative positions of the amino and hydroxyl groups (ortho, meta, or para) influence the compound's stability and reactivity. For example, 2-aminophenol (B121084) and 4-aminophenol are susceptible to oxidation, often turning yellow-brown or pink-purple when exposed to air and light, while 3-aminophenol (B1664112) is comparatively more stable. researchgate.net This reactivity underpins their role as versatile synthons for constructing more complex molecular architectures. researchgate.net

Overview of Research Trajectories Pertaining to 2-Amino-4,6-dimethylphenol and Related Phenolic Amines

Research involving this compound and related substituted phenolic amines is multifaceted, exploring their synthesis, catalytic potential, and application as precursors for functional materials. A significant area of investigation is the catalytic amination of phenolics, which is a key process for producing valuable secondary amines from biomass-derived chemicals. mdpi.com Studies have explored the reductive amination of various phenols using different catalysts, such as Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C), to understand the reaction mechanisms and optimize yields of secondary amines like dicyclohexylamine. mdpi.com

Another prominent research trajectory focuses on the application of substituted phenols as catalysts themselves. Recent studies have shown that simple phenol (B47542) derivatives can act as recyclable organophotoredox catalysts. acs.org Phenolate (B1203915) anions, generated in situ, can become potent reductants in their excited state upon light absorption, enabling them to trigger radical generation for reactions like the iodosulfonylation of olefins. acs.org This highlights a move towards more sustainable and metal-free catalytic systems.

The synthesis of specifically substituted aminophenols, such as 2,6-dimethyl-4-aminophenol, is also an active area of research. chemicalbook.com Methods often involve the reduction of the corresponding nitrophenols or the rearrangement of phenylhydroxylamines. wikipedia.org For instance, a general procedure for synthesizing aminophenols involves the reduction of a para-benzoquinone mono-oxime using tin(II) chloride. chemicalbook.com These synthetic efforts are crucial for providing the necessary building blocks for various applications, including dye synthesis and chemical analysis. lookchem.com

Furthermore, the oxidative polymerization of substituted phenols like 2,6-dimethylphenol (B121312) to produce high-performance polymers such as poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is a field of industrial and academic interest. vot.pl Research in this domain investigates various catalyst systems, including copper(II)-aminosilane complexes, to improve polymerization efficiency and control the properties of the resulting polymer. vot.pl These diverse research avenues underscore the continued importance of substituted phenolic amines, including this compound, as foundational molecules in advanced chemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key computed and experimental properties of the compound this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Synonyms 6-Amino-2,4-xylenol, 2-Hydroxy-3,5-dimethylaniline nih.govcymitquimica.com
CAS Number 41458-65-5 nih.govmanchesterorganics.comsynquestlabs.com
Molecular Formula C₈H₁₁NO nih.govmanchesterorganics.comsynquestlabs.com
Molecular Weight 137.18 g/mol nih.gov
Appearance Pale Yellow Powder cymitquimica.com
Monoisotopic Mass 137.08406 Da uni.lu
SMILES CC1=CC(=C(C(=C1)N)O)C nih.gov
InChI Key GISWNAMJAQRJPC-UHFFFAOYSA-N nih.gov
XLogP3 (Predicted) 1.6 nih.gov

Table 2: Selected Research Findings on Substituted Phenolic Amines

This table provides an overview of recent research involving substituted phenolic amines, highlighting the diversity of their applications.

Research AreaKey FindingsInvestigated Compounds (Examples)Reference(s)
Catalytic Amination Pd/C and Rh/C catalysts were used for the reductive amination of phenolics with cyclohexylamine. The reaction proceeds via hydrogenation of the phenol, condensation with the amine to an imine, and final hydrogenation to a secondary amine.Phenol, o-cresol, p-cresol, methoxyphenol mdpi.com
Organophotoredox Catalysis Simple phenol derivatives can act as recyclable precatalysts for the iodosulfonylation of olefins under visible-light irradiation, with the in situ generated phenolate anion being the active catalytic species.Phenol, 2-bromophenol acs.org
Polymer Synthesis Copper(II) complexes with aminosilane (B1250345) ligands, such as N-methylaminopropyltrimethoxysilane (MAPTMS), effectively catalyze the oxidative polymerization of 2,6-dimethylphenol to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE).2,6-dimethylphenol vot.pl
Biocatalysis An evolved flavoprotein oxidase was shown to catalyze the direct oxidative amination of p-substituted phenols using only molecular oxygen and an amine, producing aminated products in good yields.p-substituted phenols (e.g., 4-propylguaiacol) rug.nl
Dye Synthesis Aminophenol derivatives are fundamental intermediates for producing a wide range of dyes for various industries due to their versatile chemical reactivity.2-aminophenol, 3-aminophenol, 4-aminophenol researchgate.netkajay-remedies.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B145764 2-Amino-4,6-dimethylphenol CAS No. 41458-65-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4,6-dimethylphenol
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InChI

InChI=1S/C8H11NO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISWNAMJAQRJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0068315
Record name Phenol, 2-amino-4,6-dimethyl-
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Molecular Weight

137.18 g/mol
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CAS No.

41458-65-5
Record name 2-Amino-4,6-dimethylphenol
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Record name 6-Amino-2,4-xylenol
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Record name Phenol, 2-amino-4,6-dimethyl-
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Record name Phenol, 2-amino-4,6-dimethyl-
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Record name 6-amino-2,4-xylenol
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Synthetic Methodologies and Strategic Approaches for 2 Amino 4,6 Dimethylphenol and Its Analogues

Established Synthetic Routes to Aminodimethylphenols

The most common and well-documented method for synthesizing 2-Amino-4,6-dimethylphenol involves a two-step process: the nitration of a dimethylphenol precursor followed by the reduction of the resulting nitro compound.

Nitration and Subsequent Reduction Pathways

This classical pathway begins with the selective nitration of 2,4-dimethylphenol (B51704) to produce 2-nitro-4,6-dimethylphenol, which is then reduced to the target aminophenol.

The nitration of 2,4-dimethylphenol is a critical step that requires careful control to achieve high selectivity and minimize the formation of unwanted byproducts. The reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a catalyst like sulfuric acid. The temperature of the reaction must be carefully controlled to ensure the desired regioselectivity, favoring nitration at the 6-position of the phenol (B47542) ring.

Advanced methods, such as the use of microchannel reactors, offer improved efficiency by enabling continuous synthesis with enhanced mixing and heat transfer, further minimizing side reactions.

Table 1: Methodological Considerations for Nitration of 2,4-Dimethylphenol

ParameterConsiderationMitigation Strategy
Nitrating Agent Choice of agent (e.g., nitric acid, dinitrogen tetraoxide) affects reactivity and selectivity. publish.csiro.auUse of milder nitrating agents or controlled addition of the agent.
Catalyst Sulfuric acid is a common catalyst but can lead to side reactions. Optimization of catalyst concentration and type.
Temperature Higher temperatures can increase the rate of side reactions. cdnsciencepub.comConducting the reaction at low temperatures (e.g., -60°C to -40°C). cdnsciencepub.com
Solvent The solvent can influence the solubility of reactants and the reaction pathway. Use of solvents like acetic anhydride (B1165640) or ether can improve selectivity. cdnsciencepub.com
Side Reactions Formation of isomers (e.g., 4-nitro-2,6-dimethylphenol) and oxidation products (quinones). google.comcdnsciencepub.comAddition of inhibitors (e.g., 2-propanol) or careful control of reaction conditions. google.com

The reduction of the nitro group in 2-nitro-4,6-dimethylphenol to an amino group is the final step in this synthetic sequence. This transformation can be achieved through either chemical reduction or catalytic hydrogenation.

Chemical Reduction: This method often employs reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. nih.govrsc.org The reaction mechanism typically involves the transfer of electrons from the borohydride to the nitro group, facilitated by the catalyst. mdpi.com While effective, chemical reduction can sometimes require stoichiometric amounts of the reducing agent and may generate significant waste.

Catalytic Hydrogenation: This is a widely used industrial method that involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel. This method is often preferred due to its high efficiency, cleaner reaction profile, and the ability to recycle the catalyst. The reaction is typically carried out under pressure and at a controlled temperature. The choice of catalyst, solvent, and reaction conditions can significantly influence the rate and selectivity of the reduction. Nanocatalytic systems have also been explored to enhance the efficiency of this reduction. nih.gov

Table 2: Comparison of Reduction Methods for 2-Nitro-4,6-dimethylphenol

FeatureChemical Reduction (e.g., NaBH₄)Catalytic Hydrogenation (e.g., H₂/Pd/C)
Reducing Agent Stoichiometric amounts often required. nih.govHydrogen gas (catalytic amounts of metal).
Catalyst Often metal nanoparticles (e.g., Au, Ag). mdpi.commdpi.comNoble metals (e.g., Pd, Pt) or other metals (e.g., Ni).
Reaction Conditions Typically at room temperature and atmospheric pressure. rsc.orgOften requires elevated pressure and temperature.
Byproducts Can generate salt byproducts.Generally produces water as the main byproduct.
Advantages Can be performed under milder conditions.High atom economy, catalyst is recyclable, cleaner process.
Disadvantages Can be less atom-economical, may require catalyst separation.Requires specialized equipment for handling hydrogen gas under pressure.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters for both the nitration and reduction steps.

For the nitration step, optimization may involve adjusting the molar ratio of reactants, the concentration of the nitrating agent and catalyst, the reaction temperature, and the reaction time. For example, a study on the nitration of 2,4-dimethylphenol found that using diluted nitric acid (25%) in ether with dodecyl benzene (B151609) sulfonate as an additive at 33–35°C for 3 hours resulted in a yield of 83.2%.

In the reduction step, optimization focuses on the choice of catalyst, catalyst loading, hydrogen pressure, temperature, and solvent. researchgate.net The goal is to achieve complete conversion of the nitro compound to the amine with minimal side product formation. The use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is essential for monitoring the reaction progress and determining the purity of the final product.

Alternative Synthetic Paradigms for Aminophenol Synthesis

While the nitration-reduction pathway is well-established, researchers have explored alternative synthetic strategies to access aminophenols, including this compound and its analogues.

An alternative approach involves the selective alkylation of an aminophenol precursor, followed by amination, or vice versa. umich.edu For instance, a strategy for the selective N-alkylation of aminophenols involves the condensation of an aminophenol with an aldehyde, followed by reduction of the resulting imine. researchgate.net This method allows for the introduction of various alkyl groups onto the amino group.

Another variation is the O-alkylation of aminophenols. This can be achieved by first protecting the amino group, for example, by condensation with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent deprotection. umich.edu These alkylation-amination sequences offer greater flexibility in synthesizing a diverse range of substituted aminophenols. However, achieving high selectivity between N- and O-alkylation can be challenging and often requires careful selection of protecting groups and reaction conditions. umich.edu

Adaptations of Supercritical Water Synthesis for Phenolic Amines

Supercritical water (SCW) oxidation is an emerging and powerful technology for chemical synthesis and the treatment of hazardous compounds. researchgate.netmdpi.com Water reaches its supercritical state when its temperature and pressure exceed the critical points of 374°C and 22.1 MPa, respectively. google.com In this state, SCW exhibits properties of both a liquid and a gas; it has a density comparable to a liquid while possessing viscosity and diffusion characteristics similar to a gas. mdpi.com This unique medium can dissolve organic compounds and gases like oxygen, and it demonstrates exceptionally strong oxidizing power, sometimes greater than traditional oxidizing agents like potassium permanganate. google.com

The application of supercritical water simplifies complex reaction pathways, shortens process flows, and reduces environmental pollution by often eliminating the need for organic solvents and generating no waste products ("three wastes"). google.com While direct synthesis of this compound using SCW is not extensively documented, the methodology has been successfully applied to the synthesis and decomposition of structurally similar phenols, demonstrating its potential for adaptation. For instance, 2,5-dimethylphenol (B165462) has been synthesized from 2,5-dimethylbenzenesulfonic acid in a supercritical water medium with oxygen as the oxidant and sodium hydroxide (B78521) as a catalyst. google.com This process highlights the potential for SCW to facilitate hydrolysis and oxidation in a single, efficient step. google.com

Furthermore, studies on the decomposition of 2,6-dimethylphenol (B121312) in supercritical water provide insights into the reaction mechanisms, which primarily follow a free-radical pathway. lammps.org This understanding is crucial for adapting the conditions for targeted synthesis. The table below summarizes findings from the oxidation of related phenolic compounds in supercritical water, illustrating the conditions employed.

CompoundTemperature (°C)Residence Time (s)OxidantKey Finding
2,6-Dimethylphenol 49776Oxygen97.15% reduction in chemical oxygen demand achieved. researchgate.netlammps.org
Phenol 3800.75H₂O₂ with Fe₂O₃ catalyst99.9% phenol oxidation and 97.8% COD reduction. nih.gov
Phenolic Resins 250 - 430900 - 5400None (Argon atm.)Decomposition to phenol and methylated phenol derivatives. google.com
Phenol 4501800None (for gasification)Formation of cyclohexanol (B46403) via hydrogenation is a key step. nih.gov

These studies collectively suggest that by carefully controlling parameters such as temperature, pressure, residence time, and the choice of catalyst or oxidant, supercritical water synthesis can be a viable and green methodology for producing various phenolic amines.

Synthesis from Para-Benzoquinone Mono-oxime Derivatives

A significant synthetic route to aminophenols involves the chemical reduction of para-benzoquinone mono-oxime derivatives. lookchem.comresearchgate.net This method provides a direct pathway to the target aminophenol structure from readily prepared starting materials. The mono-oximes themselves are typically synthesized through the oximation of the corresponding para-benzoquinones with reagents like hydroxylamine (B1172632) hydrochloride. mdpi.com

The conversion of the p-benzoquinone mono-oxime to the aminophenol is an effective reduction reaction. A common procedure involves heating the oxime derivative under reflux with a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. lookchem.com This process efficiently reduces the oxime and the quinone carbonyl to an amino group and a hydroxyl group, respectively, yielding the desired aminophenol.

The following table details a specific example of this synthetic approach for a related compound, 4-Amino-3-methylphenol.

Starting MaterialReagentsSolventConditionsProduct
para-Benzoquinone mono-oxime derivativeSnCl₂, conc. HClCH₂Cl₂Reflux, 16 hours4-Amino-3-methylphenol lookchem.com

This methodology is versatile and has been applied to various substituted benzoquinones, making it a valuable tool in the synthesis of a library of aminophenol analogues. researchgate.net

Rearrangement Reactions Leading to Aminophenols

Rearrangement reactions represent a fundamental class of transformations in organic chemistry for synthesizing substituted aromatic compounds. Among these, the Bamberger rearrangement is a classic and essential method for preparing 4-aminophenols. scribd.comwikipedia.orghellenicaworld.com Discovered by German chemist Eugen Bamberger, this reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines. wikipedia.orghellenicaworld.com The starting N-phenylhydroxylamines are typically synthesized via the reduction of nitrobenzenes using catalysts like rhodium or zinc. scribd.comwikipedia.org

Bamberger Rearrangement Mechanisms in N-Phenylhydroxylamine Transformations

The mechanism of the Bamberger rearrangement is an exemplary case of an acid-catalyzed nucleophilic aromatic substitution that proceeds through an intermolecular pathway. beilstein-journals.orgberhamporegirlscollege.ac.in The reaction is initiated by the protonation of the N-phenylhydroxylamine substrate in the presence of a strong aqueous acid. wikipedia.org

Key Mechanistic Steps:

Protonation: The N-phenylhydroxylamine has two potential sites for protonation: the nitrogen atom and the oxygen atom. While N-protonation is generally favored kinetically, it is an unproductive pathway. The crucial step is the O-protonation of the hydroxylamine group. wikipedia.orghellenicaworld.comberhamporegirlscollege.ac.in

Nucleophilic Attack: The generated nitrenium ion is a potent electrophile. It is subsequently attacked by a nucleophile present in the reaction medium. In a standard Bamberger rearrangement using aqueous acid, water acts as the nucleophile. wikipedia.orgberhamporegirlscollege.ac.in The attack occurs predominantly at the para-position of the aromatic ring due to steric and electronic factors.

Rearomatization: Following the nucleophilic attack, the intermediate loses a proton to regain aromaticity, yielding the final 4-aminophenol (B1666318) product. hellenicaworld.comberhamporegirlscollege.ac.in

The intermolecular nature of this rearrangement has been confirmed through experiments using ¹⁸O-labeled water (H₂¹⁸O), where the ¹⁸O isotope was incorporated into the final aminophenol product, proving that the hydroxyl group comes from the solvent rather than an intramolecular shift. beilstein-journals.org

StepDescriptionIntermediate/Product
1 O-protonation of N-phenylhydroxylamine by strong acid.Ar-N⁺H₂OH
2 Rate-determining elimination of water.Nitrenium ion (Ar-NH⁺)
3 Nucleophilic attack by water at the para-position.Protonated aminophenol intermediate
4 Deprotonation to restore aromaticity.4-Aminophenol

This rearrangement is highly regioselective for the para-position. However, if the para-position is blocked, the nucleophile may attack at the ortho-position, though this is less common.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 2 Amino 4,6 Dimethylphenol

Reaction Kinetics and Mechanistic Studies

The kinetics and mechanisms of reactions involving 2-amino-4,6-dimethylphenol are crucial for understanding its transformation pathways. Studies have particularly focused on its interactions with electrophilic species like benzoquinone di-imines.

The reaction between p-benzoquinone di-imines and m-aminophenols, including 3-amino-4,6-dimethylphenol (an isomer of this compound), has been a subject of detailed kinetic and mechanistic studies. The coupling products indicate that the reaction typically occurs at the position para to the hydroxyl group, leading to the formation of aminoindoanilines. rsc.orgresearchgate.net However, if this position is sterically hindered or blocked, the reaction proceeds at the position para to the amino group, yielding hydroxyindamines. rsc.org

Kinetic investigations reveal that the reaction involves an electrophilic attack of the conjugate acid of the di-imine on both the phenolate (B1203915) ion and the neutral phenol (B47542). rsc.orgresearchgate.net The dominance of the pathway involving the phenolate ion is observed at a pH below 8. rsc.orgresearchgate.net The presence of methyl groups on the aminophenol ring, as in the case of 4- and 6-methyl-3-aminophenol, influences the reaction rates and pathways. rsc.orgresearchgate.net Specifically, C-methylation of the m-diamine has been found to increase the rate of coupling with p-benzoquinone di-imines. rsc.org

The general mechanism can be summarized by the following key steps:

Protonation of the p-benzoquinone di-imine to form its conjugate acid, which is a more potent electrophile.

Electrophilic attack of the protonated di-imine on the electron-rich aromatic ring of the aminophenol.

The primary attack is directed to the carbon atom para to the hydroxyl group.

Subsequent rapid oxidation of the resulting intermediate by another molecule of the di-imine to form the final dye product. rsc.org

In the reaction of p-benzoquinone di-imine with 3-amino-4,6-dimethylphenol, evidence suggests the formation of an equilibrium with a compound believed to be a pseudo-quinone imine. rsc.orgresearchgate.net This intermediate is a key species in the reaction pathway. Kinetic studies have shown that for related compounds like 4- and 6-methyl-3-aminophenol, a portion of the postulated pseudo-quinone imine is formed. rsc.orgresearchgate.net Although this intermediate is formed, it is ultimately converted into the more stable indo-dye. rsc.orgresearchgate.net

The pH of the reaction medium plays a significant role in the reaction between p-benzoquinone di-imines and aminophenols. rsc.orgresearchgate.net As mentioned earlier, the reactivity of the aminophenol is pH-dependent, with the phenolate ion being the more reactive nucleophile at pH values below 8. rsc.orgresearchgate.net At pH levels greater than 7, the rate-controlling step for the reaction with m-phenylenediamines is the electrophilic attack by the conjugate acid of the di-imine on the electron-rich carbon of the m-diamine. rsc.org

Coupling Reactions and Complexation Chemistry

This compound and its isomers are involved in various coupling reactions and can form complexes with other molecules, leading to the formation of supramolecular structures with interesting properties.

Research on the related compound 2-amino-4,5-dimethylphenol (B189449) has shown its ability to interact with other aminophenols in vitro. biosynth.com These interactions lead to the formation of larger, supramolecular complexes that have demonstrated cytotoxic properties against cancer cells. biosynth.com This suggests a cooperative mechanism where the self-assembly of these molecules enhances their biological activity. The formation of these supramolecular assemblies appears to be a hierarchical process where preformed subunits self-assemble into more organized, higher-order structures. nih.gov

While direct studies on the supramolecular complex formation of this compound are not as prevalent, the behavior of its isomers suggests that it likely possesses similar capabilities. The presence of both hydrogen bond donor (amino and hydroxyl groups) and acceptor sites, along with the hydrophobic methyl groups, provides the necessary functionalities for forming complex supramolecular architectures through non-covalent interactions like hydrogen bonding and π-stacking.

The chemical reactivity of aminophenol derivatives, including isomers of this compound, has been explored in the context of their potential biological activities. One proposed mechanism of action for the anticancer activity of 2-amino-4,5-dimethylphenol is its role as a nucleophile in reverse Michael addition reactions with electrophiles within cancer cells. biosynth.com This type of reaction would disrupt essential cellular processes, leading to an inhibition of cell proliferation.

This reactivity stems from the nucleophilic character of the aminophenol, which can attack electrophilic species present in biological systems. While this has been specifically proposed for the 4,5-isomer, the similar electronic properties of this compound suggest it could also participate in such reactions.

Derivatives and Structural Modifications of 2 Amino 4,6 Dimethylphenol

Synthesis and Structural Elucidation of Aminodimethylphenol Derivatives

The synthesis of derivatives from dimethylphenol isomers often involves electrophilic substitution on the aromatic ring, leveraging the activating effects of the hydroxyl group. The Mannich reaction, in particular, is a widely used method for introducing aminomethyl functional groups onto a phenolic scaffold.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (like a phenol), formaldehyde (B43269), and a primary or secondary amine. nih.gov This reaction is a cornerstone for the synthesis of phenolic Mannich bases, which are compounds characterized by an aminoalkyl group ortho to the phenolic hydroxyl group. acs.org While the direct Mannich reaction on 2-Amino-4,6-dimethylphenol is complex due to the presence of the competing nucleophilic amino group on the phenol (B47542) itself, studies on other dimethylphenol isomers, such as 3,4-dimethylphenol (B119073) and 3,5-dimethylphenol, provide significant insight into the synthesis of this class of derivatives. acs.orgtandfonline.com

The synthesis of Mannich bases from 3,4-dimethylphenol has been efficiently achieved through a one-pot, microwave-assisted procedure. tandfonline.com This method involves the reaction of 3,4-dimethylphenol, formaldehyde, and various amines under solvent-free conditions, offering advantages such as short reaction times and high yields. tandfonline.comtandfonline.com For instance, reacting 3,4-dimethylphenol with formaldehyde and amines like dimethylamine (B145610) or piperidine (B6355638) under microwave irradiation produces the corresponding 2-((dialkylamino)methyl)-4,5-dimethylphenol derivatives in excellent yields. tandfonline.com

The general scheme for this reaction involves the in-situ formation of an electrophilic iminium ion from the reaction of formaldehyde and the secondary amine. The electron-rich phenol then attacks the iminium ion, typically at the position ortho to the activating hydroxyl group, to form the Mannich base. acs.org

Table 1: Synthesis of Phenolic Mannich Bases Derived from 3,4-Dimethylphenol

Starting PhenolAmineProductReaction ConditionsYield (%)Reference
3,4-DimethylphenolDimethylamine2-((dimethylamino)methyl)-4,5-dimethylphenolMicrowave, solvent-free- tandfonline.comnih.gov
3,4-DimethylphenolDiethanolamine2,2'-(2-hydroxy-4,5-dimethylbenzylazanediyl)diethanolMicrowave, solvent-freeGood tubitak.gov.trpsu.edu
3,4-DimethylphenolN-(2-aminoethyl)piperazine2-((2-(4-(2-hydroxy-4,5-dimethylbenzyl)piperazin-1-yl)ethylamino)methyl)-4,5-dimethylphenolMicrowave, solvent-freeGood tubitak.gov.trpsu.edu
3,4-DimethylphenolEthylenediamine2-((ethyl(2-(ethylamino)ethyl)amino)methyl)-4,5-dimethylphenolMicrowave, 60 min85% tandfonline.com

Note: Yields are reported as "Good" when specific percentages were not provided in the source material. The product structures are based on the reaction of the specified amine with 3,4-dimethylphenol and formaldehyde.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. For phenolic Mannich bases derived from dimethylphenols, the IR spectra typically show a broad vibrational band in the range of 3495-3485 cm⁻¹, which is characteristic of the O-H stretching of the phenolic hydroxyl group. tandfonline.com Other important signals confirm the structure of the carbon skeleton and the substituted groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. In the ¹H NMR spectra of Mannich bases derived from 3,4-dimethylphenol, the protons of the two methyl groups on the aromatic ring typically appear as singlets in the range of δ 2.04-2.58 ppm. tandfonline.com The methylene (B1212753) protons (Ar-CH₂-N) introduced by the Mannich reaction are crucial for confirming the structure and are generally observed as a singlet. The aromatic protons appear as distinct signals in the aromatic region of the spectrum, and their splitting patterns confirm the substitution pattern on the benzene (B151609) ring. psu.edu

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify all unique carbon atoms in the molecule. For Mannich bases of 3,4-dimethylphenol, the carbon atom of the newly introduced methylene bridge (C-10) is typically observed in the range of δ 53-60 ppm. tandfonline.com The aromatic carbons appear in the δ 116-155 ppm range, and the methyl carbons are found at higher field (around δ 18-19 ppm). psu.edu

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the elemental composition of the synthesized derivative. tandfonline.com

Table 2: Spectroscopic Data for Characterization of a Representative Phenolic Mannich Base: 2-((dimethylamino)methyl)-4,5-dimethylphenol

Spectroscopic TechniqueObserved Signal/ValueAssignmentReference
IR Spectroscopy ~3490 cm⁻¹O-H stretch (phenolic) tandfonline.com
¹H NMR δ 2.04-2.58 ppm (singlets)Aromatic -CH₃ protons tandfonline.com
δ 6.5-7.0 ppm (singlets/doublets)Aromatic C-H protons psu.edu
Singlet signalAr-CH₂-N protons psu.edu
¹³C NMR δ 18-19 ppmAromatic -CH₃ carbons psu.edu
δ 53-60 ppmAr-CH₂-N carbon tandfonline.com
δ 116-155 ppmAromatic ring carbons tandfonline.compsu.edu

Note: The chemical shifts (δ) are approximate ranges compiled from studies on similar Mannich bases derived from dimethylphenols.

Spectroscopic and Advanced Analytical Characterization Methodologies

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating and quantifying 2-Amino-4,6-dimethylphenol from complex mixtures, ensuring purity and enabling accurate analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. A successful separation is achieved using a reverse-phase (RP) HPLC method. Method development involves the systematic optimization of several parameters to achieve efficient separation with good resolution and peak shape.

Key aspects of method development include:

Column Selection : A reverse-phase column, such as a Newcrom R1, is effective for this analysis. These columns have a nonpolar stationary phase, which retains the moderately polar this compound.

Mobile Phase Composition : The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, such as water. The ratio of these solvents is adjusted to control the retention time of the analyte.

pH and Additives : An acid, such as phosphoric acid, is often added to the mobile phase to control the ionization state of the aminophenol, which improves peak symmetry and retention consistency.

A typical set of conditions for the HPLC analysis of this compound is detailed below.

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnNewcrom R1 (Reverse-Phase)
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid
DetectionUV-Vis Detector
ApplicationPurity assessment, quantification, isolation of impurities

This liquid chromatography method is versatile and can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies.

Considerations for Mass Spectrometry Compatibility in HPLC Separations

When coupling HPLC with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity, the mobile phase composition must be carefully considered. Non-volatile buffers like phosphoric acid are incompatible with mass spectrometry because they can contaminate the ion source.

For MS-compatible applications, phosphoric acid should be replaced with a volatile acid, such as formic acid. chemicalbook.com Formic acid effectively controls the pH to ensure consistent ionization of the analyte while being readily removed under the high vacuum conditions of the mass spectrometer. Electrospray ionization (ESI) is a common technique used in this context, where the analyte is ionized directly from the liquid phase into the gas phase for MS analysis.

The compatibility allows for the direct quantitation of amino-containing compounds, often without the need for derivatization, providing a simpler and more rapid analytical method. Predicted mass spectrometry data for this compound highlights the expected mass-to-charge ratios (m/z) for various adducts that can be detected.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts
AdductMass-to-Charge Ratio (m/z)
[M+H]+138.09134
[M+Na]+160.07328
[M-H]-136.07678
[M+K]+176.04722
[M+H-H2O]+120.08132

Advanced Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would confirm the presence of all hydrogen atoms. The aromatic protons would appear as distinct signals in the downfield region (typically 6.0-7.5 ppm). The protons of the two methyl groups would produce sharp singlets in the upfield region (around 2.0-2.5 ppm). The protons of the amine (-NH₂) and hydroxyl (-OH) groups would appear as broader signals whose chemical shifts are sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons attached to the -OH and -NH₂ groups being significantly influenced. The methyl group carbons would appear in the upfield region (typically 15-25 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypeNucleusExpected Chemical Shift Range (ppm)
Aromatic Protons (C₃-H, C₅-H)¹H6.0 - 7.0
Methyl Protons (C₄-CH₃, C₆-CH₃)¹H2.0 - 2.4
Amine Protons (-NH₂)¹H3.5 - 5.0 (variable)
Hydroxyl Proton (-OH)¹H4.5 - 8.0 (variable)
Aromatic Carbons (C₃, C₅)¹³C115 - 125
Aromatic Carbons (C₄, C₆)¹³C120 - 135
Aromatic Carbon (C₂)¹³C135 - 145
Aromatic Carbon (C₁)¹³C140 - 150
Methyl Carbons (-CH₃)¹³C15 - 25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups within the this compound molecule by detecting the vibrations of its covalent bonds. Each functional group absorbs infrared radiation at a characteristic frequency.

The key functional groups and their expected absorption bands are:

O-H Stretch : The phenolic hydroxyl group will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹.

N-H Stretch : The primary amine group (-NH₂) will show two distinct, sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretch : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C=C Stretch : The aromatic ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic -OHO-H Stretch3200 - 3600Strong, Broad
Amine -NH₂N-H Stretch3300 - 3500Medium, Sharp (two bands)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Alkyl C-HC-H Stretch2850 - 2960Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Phenolic C-OC-O Stretch1200 - 1260Strong

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of this compound. By analyzing the angles and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated.

This powerful technique would provide unambiguous data on:

Molecular Geometry : Precise bond lengths, bond angles, and torsion angles between all atoms in the molecule.

Conformation : The exact spatial arrangement of the amine, hydroxyl, and methyl groups relative to the phenol (B47542) ring.

Crystal Packing : How individual molecules of this compound arrange themselves in the crystal lattice.

Intermolecular Interactions : The presence and geometry of hydrogen bonds (e.g., between the -OH and -NH₂ groups of adjacent molecules) and other non-covalent interactions that stabilize the crystal structure.

The successful application of this method is contingent upon the ability to grow a high-quality single crystal of the compound, which is often the most challenging step in the process. researchgate.net

Table 5: Structural Parameters Determined by X-ray Crystallography
Parameter TypeExamples of Information Obtained
Bond LengthsC-C, C-H, C-O, O-H, C-N, N-H distances (in Ångströms)
Bond AnglesAngles between adjacent bonds (e.g., C-C-C, H-C-H, C-O-H)
Torsion (Dihedral) AnglesRotation around bonds, defining molecular conformation
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal
Intermolecular DistancesDistances and angles of hydrogen bonds and other interactions

Purity Assessment and Process Monitoring Techniques

The rigorous assessment of purity and the continuous monitoring of the manufacturing process are critical components in the production of this compound, ensuring its quality, consistency, and suitability for its intended applications. A variety of analytical methodologies are employed to quantify the compound, identify and measure impurities, and provide real-time feedback on the synthesis process. These techniques range from classical wet chemistry to sophisticated chromatographic and spectroscopic methods.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatography is a cornerstone for the purity assessment of this compound, allowing for the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of aminophenols due to its high resolution and sensitivity. A reverse-phase HPLC method is particularly suitable for separating this compound from potential impurities. The separation is typically achieved on a C18 or similar non-polar stationary phase with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.

A representative HPLC method for the analysis of aminophenol isomers involves an octadecylsilane (B103800) (C18) column with a mobile phase of acetonitrile and an acetic acid buffer. pom.go.id For this compound, a similar approach using a mobile phase of acetonitrile, water, and phosphoric acid has been suggested for effective separation and impurity isolation. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of the analyte at multiple wavelengths, aiding in peak identification and purity assessment.

Method validation for such an HPLC assay would typically involve assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).

Interactive Data Table: Illustrative HPLC Method Validation Parameters for this compound Purity Assay

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.85%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Report0.01 µg/mL
Limit of Quantitation (LOQ) Report0.03 µg/mL
Specificity No interference from blank and known impuritiesPeak purity index > 0.999

Gas Chromatography (GC) is another powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups in this compound, derivatization is often required to increase its volatility and improve peak shape. researchgate.net Common derivatization agents for phenols and amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The derivatized analyte can then be separated on a capillary column with a non-polar or medium-polarity stationary phase and detected using a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification of impurities. thermofisher.com GC-MS is particularly valuable for impurity profiling, as it provides structural information about unknown peaks.

Titrimetric Methods for Purity Assay

Classical titrimetric methods can offer a straightforward and cost-effective approach for determining the purity of this compound.

Nonaqueous Acid-Base Titration can be used to assay the basic amino group in the molecule. The sample is dissolved in a suitable nonaqueous solvent, such as glacial acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator.

Diazotization Titration is another classical method applicable to primary aromatic amines. In this method, the amino group of this compound is reacted with nitrous acid (formed in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. The endpoint of the titration is typically detected potentiometrically or using an external indicator like starch-iodide paper.

Process Monitoring Techniques

The implementation of Process Analytical Technology (PAT) is crucial for ensuring the efficiency, consistency, and safety of the this compound synthesis process. PAT involves the use of real-time analytical techniques to monitor critical process parameters.

In-situ Spectroscopic Methods , such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful PAT tools. americanpharmaceuticalreview.commt.com By inserting a probe directly into the reaction vessel, these techniques can provide continuous, real-time information on the concentration of reactants, intermediates, and the final product. This allows for precise control over reaction conditions and endpoint determination. For the synthesis of this compound, FTIR could be used to monitor the disappearance of a key functional group from the starting material and the appearance of the amino or hydroxyl group of the product.

Online Chromatography , where a small sample is automatically drawn from the reactor and injected into an HPLC or GC system, can also be employed for process monitoring. This provides more detailed separation and quantification of all components in the reaction mixture at various time points, offering a comprehensive understanding of the reaction kinetics and impurity formation.

The data generated from these process monitoring techniques enables a Quality by Design (QbD) approach to the manufacturing of this compound, leading to a more robust and well-understood process.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving equations that describe the behavior of electrons, these methods can model molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) has become an essential tool in drug design and the study of reaction mechanisms due to its precision in resolving electronic structures. mdpi.com It is widely applied to predict the outcomes of chemical reactions and to clarify their mechanistic pathways. mdpi.com DFT calculations can identify molecular reaction sites and evaluate reaction activity, providing theoretical guidance for optimizing chemical processes and designing new molecules. mdpi.com

The application of DFT allows researchers to model the transition states of reactions, calculate activation energies, and understand how different functional groups on a molecule, such as the amino and hydroxyl groups in 2-Amino-4,6-dimethylphenol, influence its reactivity. mdpi.comrsc.org For instance, DFT has been used to study the ortho-hydroxylation of aromatic acids by exploring the mechanisms of iron-oxo species, highlighting how ligand design affects reactivity. rsc.org These approaches are invaluable for predicting how a compound like this compound might interact with biological systems or other chemicals.

Computational methods are frequently used to determine the optimized molecular geometry and to analyze the electronic properties of molecules. nih.gov DFT, in particular, is employed to calculate key structural and electronic parameters. nih.gov For related aromatic compounds, such as 2-amino-4-nitrotoluene, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine bond lengths, bond angles, and a variety of electronic descriptors. researchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. researchgate.net These quantum chemical descriptors are essential for building predictive models of a compound's behavior. imist.ma

Table 1: Key Quantum Chemical Descriptors Calculated via DFT for Aromatic Amines and Phenols

Descriptor Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Indicates electron-donating ability.
Lowest Unoccupied Molecular Orbital Energy ELUMO Indicates electron-accepting ability.
HOMO-LUMO Energy Gap ΔE Relates to chemical reactivity and stability.
Dipole Moment µ Measures the polarity of the molecule.
Total Energy ET Represents the total energy of the molecule in its optimized geometry.
Ionization Energy I The energy required to remove an electron.
Chemical Softness S A measure of the molecule's polarizability.

This table summarizes common descriptors used in computational studies of phenols and anilines. researchgate.netimist.ma

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These in silico methods are crucial for screening chemicals and prioritizing them for further testing, thereby reducing reliance on animal experimentation. researchgate.net

Significant research has focused on developing QSTR models to predict the toxicity of phenols and anilines, classes to which this compound belongs. imist.maimist.ma These models utilize molecular descriptors, including quantum chemical parameters derived from DFT calculations, to predict the toxicity of these compounds towards various organisms, such as the algae Chlorella vulgaris. imist.manih.gov

A common approach involves calculating descriptors like EHOMO, ELUMO, the energy gap (ΔE), and dipole moment (µ) for a set of phenols and anilines. imist.ma These descriptors are then used to build predictive models using statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). imist.maimist.ma Studies have shown that ANN models can be particularly effective in predicting toxicity. imist.maimist.ma The robustness and reliability of these models are confirmed through rigorous validation techniques, including leave-one-out cross-validation and external validation. imist.manih.gov Such models have successfully predicted multiple aquatic toxicity endpoints, including IC50, IC20, LOEC (Lowest Observed Effect Concentration), and NOEC (No Observed Effect Concentration). nih.gov

Table 2: Comparison of Statistical Methods in QSTR Model Development for Phenols and Anilines

Modeling Method Description Common Finding
Multiple Linear Regression (MLR) A statistical technique that uses several explanatory variables to predict the outcome of a response variable. Found to be efficient for predicting toxicity. imist.ma
Multiple Nonlinear Regression (MNLR) An extension of linear regression for modeling nonlinear relationships between variables. Also demonstrated efficiency in toxicity prediction. imist.ma
Artificial Neural Network (ANN) A computational model inspired by the structure and function of biological neural networks. Often found to be the most effective and achieve more accurate predictions compared to MLR and MNLR. imist.maimist.ma

This table is based on findings from comparative studies on QSTR models. imist.maimist.ma

Computational methods are instrumental in elucidating the biotransformation and metabolism of chemical compounds. The metabolism of phenols, for example, can involve processes catalyzed by cytochrome P450 enzymes, which may lead to the formation of more lipophilic and toxic metabolites. researchgate.netacs.org

DFT computations have been employed to explore the mechanisms of such biotransformations, including phenol (B47542) coupling reactions. acs.org By modeling these complex biochemical pathways, researchers can predict potential metabolites and understand the factors that favor one metabolic route over another. acs.org For instance, studies on the metabolism of bisphenolic drugs have used DFT to reveal that high rebound barriers of phenoxy radicals can facilitate intramolecular phenol coupling. acs.org This mechanistic understanding is crucial for predicting the biotransformation of other phenolic compounds, including substituted aminophenols, and inferring the formation of unknown metabolites. acs.org

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of Dimethylphenols

Microbial degradation is a key process in the natural attenuation of dimethylphenols and is considered a promising approach for the bioremediation of contaminated environments. researchgate.netnih.gov Various microorganisms capable of degrading DMPs have been identified, and the metabolic pathways, genes, and enzymes involved are subjects of extensive research. asm.org

Microbial Degradation Mechanisms by Specialized Bacteria (e.g., Mycobacterium neoaurum)

A notable bacterium capable of breaking down dimethylphenols is Mycobacterium neoaurum. The strain M. neoaurum B5-4 has been isolated and shown to utilize 2,6-dimethylphenol (B121312) (2,6-DMP) as its sole source of carbon for growth. researchgate.netnih.gov This bacterium can effectively degrade 2,6-DMP at concentrations ranging from 1 to 500 mg/L. nih.gov

The proposed metabolic pathway in M. neoaurum B5-4 begins with the initial conversion of 2,6-DMP into 2,6-dimethyl-hydroquinone through hydroxylation. nih.govresearchgate.net This is followed by another hydroxylation step to form 2,6-dimethyl-3-hydroxy-hydroquinone. nih.govresearchgate.net Subsequently, the aromatic ring undergoes ortho-cleavage, leading to the formation of 2,4-dimethyl-3-hydroxymuconic acid. nih.govresearchgate.net This intermediate is further transformed into citraconate and eventually enters the tricarboxylic acid (TCA) cycle, completing the degradation process. nih.govresearchgate.net The ability of M. neoaurum B5-4 to eliminate 2,6-DMP from water has been shown to protect aquatic life, such as zebrafish, from its toxic effects. nih.govconsensus.app

Identification of Key Genes (mpdA, mpdB) and Enzymes (MpdAB Monooxygenase) in Degradation

The genetic and biochemical mechanisms underlying the initial steps of dimethylphenol degradation have been elucidated. In M. neoaurum B5-4, two key genes, mpdA and mpdB, have been identified as responsible for the initial degradation of 2,6-DMP. nih.govnih.govasm.org The transcription of these genes significantly increases when the bacterium is exposed to 2,6-DMP. nih.govnih.gov Gene disruption and complementation studies have confirmed that the mpdA gene is essential for the degradation process in vivo. nih.govasm.org

These genes encode the MpdAB monooxygenase, a two-component flavin-dependent enzyme system. nih.govresearchgate.netresearchgate.netasm.org This enzyme system is composed of two proteins, MpdA and MpdB. nih.gov The MpdAB system catalyzes the para-hydroxylation of 2,6-DMP, a critical initial step in its catabolic pathway. nih.govnih.gov The enzyme MpdAB shows some identity with HsaAB from Mycobacterium tuberculosis. nih.govnih.govasm.org

The MpdAB monooxygenase utilizes NADH and flavin adenine (B156593) dinucleotide (FAD) as cofactors for its catalytic activity. nih.govnih.govasm.org Research has detailed the kinetic parameters of this enzyme system for different substrates.

Kinetic Parameters of MpdAB Monooxygenase
SubstrateApparent Km (mM)kcat/Km (s-1 mM-1)
2,6-Dimethylphenol (2,6-DMP)0.12 ± 0.014.02
2,3,6-Trimethylphenol (B1330405) (2,3,6-TMP)0.17 ± 0.012.84

This table presents the apparent Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) of the MpdAB enzyme system for the substrates 2,6-Dimethylphenol and 2,3,6-Trimethylphenol. Data sourced from nih.govnih.gov.

Metabolic Activation and Intermediate Formation (e.g., o-quinone methide)

In addition to biodegradation, the metabolic activation of dimethylphenols is a critical area of study, particularly concerning their potential toxicity. The environmental pollutant 2,6-DMP can be metabolized both in vitro and in vivo into a reactive intermediate, an o-quinone methide. nih.govacs.orgresearchgate.net This metabolic activation requires NADPH. nih.govacs.orgresearchgate.net

This electrophilic o-quinone methide intermediate is highly reactive towards the sulfhydryl groups of molecules like glutathione, N-acetyl cysteine, and cysteine. nih.govacs.orgresearchgate.net The reaction of the quinone methide with cysteine residues can lead to the formation of hepatic protein adducts, which is a mechanism linked to hepatotoxicity. nih.govacs.orgresearchgate.net Studies in mice have shown that a single dose of 2,6-DMP can cause a significant elevation of serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver injury. nih.govacs.org

Advanced Remediation Technologies

For wastewaters containing refractory aromatic compounds that are difficult to remove through conventional biological treatments, advanced remediation technologies are necessary. dphen1.com

Supercritical Water Oxidation for Aromatic Compound Removal

Supercritical water oxidation (SCWO) is a highly effective process for treating toxic and bio-refractory wastes. dphen1.comresearchgate.net This technology utilizes water above its critical point (374 °C, 22.1 MPa) as a solvent and reactant. In this state, organic compounds and gases become highly soluble, facilitating rapid and complete oxidation to carbon dioxide, water, and other simple inorganic products. researchgate.net

The efficiency of SCWO for removing various aromatic compounds has been demonstrated to be significantly enhanced by increasing temperature and reaction time. nih.govascelibrary.org For instance, investigations into the SCWO of 18 different aromatic compounds showed that total organic carbon (TOC) removal efficiencies sharply increased as temperatures rose from 325 to 525 °C. dphen1.com With the exception of benzene (B151609), most target compounds achieved over 90% TOC removal at 525 °C. dphen1.com The use of catalysts, such as copper nitrate (B79036) (Cu(NO₃)₂), can further improve the degradation rates. dphen1.com

TOC Removal Efficiency of Aromatic Compounds by Catalytic SCWO
CompoundTOC Removal Efficiency (%) at 525°C
Bisphenol A (BPA)>90
Nonylphenol (NP)>90
Octylphenol (OP)>90
Phenol (B47542)>90
Methylbenzene>90

This table summarizes the Total Organic Carbon (TOC) removal efficiency for several aromatic compounds using Catalytic Supercritical Water Oxidation (CSCWO) at 525°C. Data sourced from dphen1.com.

The SCWO process is considered time-saving and highly effective, with studies showing near 100% TOC removal for some endocrine-disrupting chemicals within 1.5 minutes. dphen1.com The degradation mechanism is believed to proceed through a free radical pathway, which accounts for the high reaction rates observed. researchgate.net

Environmental Monitoring and Impact Assessment

The presence of dimethylphenols in the environment is a concern due to their toxicity. researchgate.net For example, 2,4-dimethylphenol (B51704) is known to be toxic to aquatic organisms, with acute toxicity observed at concentrations as low as 2120 µg/L for freshwater species. waterquality.gov.au This has led to the establishment of water quality guidelines to protect aquatic ecosystems. For 2,4-dimethylphenol, a low-reliability freshwater trigger value of 2 µg/L has been derived. waterquality.gov.au

Monitoring for dimethylphenols is essential in industrial wastewater and areas impacted by coal tar and petroleum distillation. waterquality.gov.au The environmental fate of these compounds is influenced by their physical and chemical properties. For instance, 2,4-dimethylphenol is expected to have moderate mobility in soil and will exist primarily as a vapor if released into the atmosphere, where it is degraded by hydroxyl radicals with an estimated half-life of 5.3 hours. epa.gov

Constructed wetlands have been investigated as a cost-effective and environmentally sound technology for removing dimethylphenols from contaminated water. nih.gov Laboratory-scale horizontal subsurface flow constructed wetlands planted with species like Juncus effusus have demonstrated high removal efficiencies for various DMP isomers, with planted systems achieving up to 99% removal. nih.gov This highlights the potential of phytoremediation and microbial processes within these systems for treating DMP-contaminated effluents. nih.gov

Potential Industrial and Advanced Material Applications

Role as Chemical Intermediates in Organic Synthesis

Organic building blocks are fundamental components used to construct more complex molecules. cymitquimica.comcymitquimica.com These versatile compounds are crucial in fields like pharmaceuticals, materials science, and biochemical research. cymitquimica.com 2-Amino-4,6-dimethylphenol and its isomers serve as important intermediates in the synthesis of a wide array of more complex chemical structures.

Aminophenol derivatives are widely utilized as precursors in the manufacturing of dyes and pigments. ontosight.aijustdial.com The presence of the amino group allows for diazotization reactions, a key step in the formation of azo dyes, which constitute a large class of colorants used in the textile, leather, and plastics industries. justdial.com Specifically, the hydrochloride salt of the related compound 4-amino-2,6-dimethylphenol (B100093) is noted for its role as a precursor in dye and pigment production. ontosight.ai The enhanced solubility and reactivity offered by the dimethyl-substituted structure can be beneficial in formulating dyes that require high stability. justdial.com While direct examples for this compound are not prevalent, its structural similarity to other aminophenols used in the dye industry, such as 4-Amino-2-Nitro Phenol (B47542) and 4-Chloro-2,6-dimethylphenol, suggests its potential utility in creating diverse and stable colorants. justdial.comontosight.ai

The aminophenol scaffold is a common feature in many pharmaceutical compounds. As such, this compound and its isomers are valuable building blocks for synthesizing complex molecules with potential therapeutic applications. ontosight.ai For instance, the related compound 2,6-dimethylphenol (B121312) is a key starting material in the synthesis of 2,6-Dimethyl-L-tyrosine, a non-proteinogenic amino acid of interest in medicinal chemistry. evitachem.com The unique structure of these aminophenols can be modified to develop new drugs with targeted actions. The versatility of these compounds extends to their use in creating a variety of active pharmaceutical ingredients (APIs) and is pivotal in drug discovery and development. cymitquimica.com

Catalysis and Polymerization Processes

Phenolic compounds, particularly dimethylphenols, are central to important industrial catalytic and polymerization processes for creating high-performance materials.

The catalytic oxidation of phenols is a significant area of research. For the related compound 2,6-dimethylphenol (DMP), its oxidation is a key industrial process. researchgate.net This reaction is often catalyzed by metal complexes, which can enhance reaction efficiency, improve selectivity towards specific products, and allow reactions to occur under milder conditions, thereby reducing energy consumption and environmental impact. researchgate.net Research has explored various pyrazole-metal salt complexes as effective catalysts for DMP oxidation, demonstrating exceptional performance. researchgate.net The study of these catalytic systems provides insight into the oxidation mechanisms that could be applicable to this compound, considering the reactivity of its phenolic ring.

One of the most significant applications of substituted phenols is in oxidative polymerization. The oxidative polymerization of 2,6-dimethylphenol (DMP) is the primary industrial method for synthesizing poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). icm.edu.plresearchgate.netresearchgate.net This polymer is a high-performance engineering thermoplastic with wide applications. researchgate.net

The polymerization is typically catalyzed by copper-amine complexes. icm.edu.plresearchgate.net Various amines have been tested as ligands for the copper catalyst, including pyridine, dibutylamine, and N,N,N',N'-tetramethylethylenediamine. icm.edu.pl The process involves the coupling of phenoxyl radicals generated from the monomer. researchgate.net

Recent advancements have focused on creating more efficient and environmentally benign polymerization processes. This includes the use of solid-phase catalysts, such as copper complexes grafted onto polystyrene particles, to facilitate easier separation and recycling. mdpi.com Other research has explored polymerization in supercritical carbon dioxide to replace traditional organic solvents. researchgate.net Furthermore, the incorporation of other functional monomers, such as DOPO-substituted bisphenols, into the polymerization with 2,6-DMP allows for the synthesis of modified PPOs with enhanced properties like higher glass transition temperatures and improved thermal stability. mdpi.com

Table 1: Catalyst Systems in Oxidative Polymerization of 2,6-Dimethylphenol (DMP)

Catalyst System Ligand(s) Key Findings Reference(s)
Copper(II) Chloride / N-methylaminopropyltrimethoxysilane (MAPTMS) MAPTMS PPE was obtained; increasing the N/Cu molar ratio from 80 to 120 increased PPE yield and molecular weight. icm.edu.pl
Copper(I) Bromide / N-butyldimethylamine (DMBA) DMBA Used to copolymerize 2,6-DMP with DOPO-substituted bisphenols to yield PPO oligomers with incorporated DOPO moieties. mdpi.com
Copper(I) Chloride / Pyridine Pyridine Catalyst used in studying the depolymerization of PPO by adding excess DMP. researchgate.net
Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper(I) Complex N-4-vinylbenzyl-1,4,7-triaza-cyclononane A solid-phase catalyst grafted onto polystyrene particles, successfully used for DMP polymerization. mdpi.com
Cuprous Oxide / Hydrobromic Acid / Amines n-butylamine, dibutylamine A synergistic effect was observed for the mixed-amine copper complex, producing a polymer with much higher molecular weight. researchgate.net

This table is interactive. Click on the headers to sort the data.

Biotechnological Applications

While primarily known for its role in chemical synthesis, the broader class of dimethylphenols is also relevant in biotechnology. Microbial degradation is a key process for eliminating environmental pollutants like 2,6-dimethylphenol. nih.gov Research into the metabolic pathways of these microorganisms has unveiled enzymes with potential for "green" chemistry applications.

In Mycobacterium neoaurum B5-4, a bacterium capable of degrading 2,6-DMP, a two-component flavin-dependent monooxygenase system named MpdAB has been identified. nih.gov This enzyme system is responsible for the initial hydroxylation of 2,6-DMP. Significantly, MpdAB was also found to catalyze the transformation of 2,3,6-trimethylphenol (B1330405) (2,3,6-TMP) into 2,3,5-trimethylhydroquinone (2,3,5-TMHQ). This conversion is a critical step in the industrial synthesis of Vitamin E. nih.gov

The use of biocatalysts like MpdAB offers a potentially greener and more cost-effective alternative to current chemical catalysis methods, which often rely on strong oxidizing agents and metal catalysts. This discovery highlights the potential for harnessing microbial enzymes for both bioremediation of phenol-containing pollutants and the sustainable synthesis of valuable compounds. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₈H₁₁NO
4-amino-2,6-dimethylphenol C₈H₁₁NO
4-Amino-2-Nitro Phenol C₆H₆N₂O₃
4-Chloro-2,6-dimethylphenol C₈H₉ClO
2,6-Dimethyl-L-tyrosine C₁₁H₁₅NO₃
2,6-dimethylphenol (DMP) C₈H₁₀O
Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO/PPE) (C₈H₈O)n
Pyridine C₅H₅N
Dibutylamine C₈H₁₉N
N,N,N',N'-tetramethylethylenediamine (TMEDA) C₆H₁₆N₂
N-methylaminopropyltrimethoxysilane (MAPTMS) C₇H₁₉NO₃Si
N-butyldimethylamine (DMBA) C₆H₁₅N
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) C₁₂H₉O₂P
2,3,6-trimethylphenol (2,3,6-TMP) C₉H₁₂O
2,3,5-trimethylhydroquinone (2,3,5-TMHQ) C₉H₁₂O₂
Vitamin E C₂₉H₅₀O₂
Copper(II) Chloride CuCl₂
Copper(I) Bromide CuBr
Cuprous Oxide Cu₂O

Enzymatic Biotransformation for Vitamin E Precursor Synthesis

Vitamin E, a group of fat-soluble compounds with antioxidant properties, is synthesized in nature through complex biosynthetic pathways. The core structure of tocopherols (B72186) and tocotrienols, the two main classes of Vitamin E, consists of a chromanol ring and a hydrophobic side chain. The synthesis of the chromanol ring originates from precursors such as homogentisate (B1232598) and various methylated phenol derivatives. mdpi.comfrontiersin.org

Scientific inquiry into more sustainable and efficient methods for producing Vitamin E has led to the exploration of enzymatic pathways. While the direct enzymatic conversion of this compound to a direct precursor of Vitamin E is not extensively documented in publicly available research, the principles of enzymatic oxidation of substituted phenols provide a theoretical framework for such a possibility. Enzymes like tyrosinases and laccases are known to catalyze the oxidation of phenols, a key step in the formation of substituted hydroquinones which can serve as building blocks for the chromanol ring of Vitamin E. dss.go.thrug.nl

Research on related dimethylphenols has demonstrated the potential of microbial enzymes in targeted hydroxylation reactions. For instance, a two-component flavin-dependent monooxygenase system, MpdAB, from Mycobacterium neoaurum B5-4, has been identified and characterized for its ability to hydroxylate 2,6-dimethylphenol. nih.govasm.orgnih.gov This enzyme system also catalyzes the conversion of 2,3,6-trimethylphenol (2,3,6-TMP) to 2,3,5-trimethylhydroquinone (2,3,5-TMHQ), a crucial intermediate in the industrial synthesis of Vitamin E. nih.govasm.orgnih.gov

Table 1: Kinetic Parameters of MpdAB Enzyme System for Phenolic Substrates

SubstrateApparent Km (mM)kcat/Km (s-1 mM-1)Reference
2,6-Dimethylphenol0.12 ± 0.014.02 nih.gov
2,3,6-Trimethylphenol0.17 ± 0.012.84 nih.gov

This table is interactive. Click on the headers to sort the data.

The data in Table 1 illustrates the efficiency of the MpdAB enzyme system in catalyzing the oxidation of substituted phenols. While this research provides a proof-of-concept for the enzymatic synthesis of Vitamin E precursors from phenolic compounds, direct experimental evidence for the biotransformation of this compound for this purpose is not currently available in the reviewed scientific literature. The presence of the amino group on the phenolic ring of this compound would significantly influence its reactivity and interaction with oxidative enzymes, potentially leading to different reaction products compared to its non-aminated counterpart, 2,6-dimethylphenol. Further research is required to explore the substrate specificity of enzymes like MpdAB and their potential to act on amino-substituted phenols for the synthesis of novel Vitamin E precursors or other valuable fine chemicals.

Q & A

Q. What are the standard protocols for synthesizing 2-amino-4,6-dimethylphenol and its derivatives?

The synthesis of this compound derivatives often involves nucleophilic addition-elimination reactions and cyclization. For example, analogs like 2-amino-4,6-dichloropyrimidines are synthesized using Vilsmeier–Haack–Arnold reagent for chlorination, followed by deprotection of protecting groups to achieve high yields (up to 82.6%) . Optimization of reaction parameters, such as pH, reaction time, and catalyst selection, is critical for scalability and efficiency . Sodium ethoxide-mediated condensation of malonic acid diesters with guanidine is a foundational method for precursor synthesis .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

A validated high-performance chromatographic method with derivatization can be adapted for quantification. For instance, 2,6-dimethylphenol derivatives (e.g., 4-chloro-2,6-dimethylphenol) are quantified via UV detection, achieving a detection limit of 0.009–0.011 mg/L and linearity (r²=0.999) in water matrices . Derivatization steps must account for interfering species (e.g., hypochlorous acid) to ensure selectivity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Use of N95 respirators, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .
  • Immediate decontamination of spills with inert absorbents (e.g., dry sand) to avoid environmental release .
  • Storage in ventilated, non-reactive containers away from ignition sources . Toxicity data indicate risks of skin corrosion, eye damage, and respiratory irritation, necessitating adherence to GHS Category 2/3 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Discrepancies in bioactivity, such as the NO-inhibitory activity of 2-amino-4,6-dichloropyrimidines (IC50: 2–36 μM) versus inactive dihydroxypyrimidine counterparts, may arise from substituent electronic effects. Chlorine atoms enhance electrophilicity and membrane permeability, while hydroxyl groups reduce bioavailability. Pilot screening in mouse peritoneal cells under standardized assay conditions (e.g., nitric oxide production) is recommended to validate structure-activity relationships .

Q. What strategies optimize reaction yields in the synthesis of halogenated this compound derivatives?

Yield optimization involves:

  • Chlorination : Use of Vilsmeier–Haack–Arnold reagent at controlled temperatures (0–5°C) to minimize side reactions .
  • Alkoxylation : Catalytic sodium ethoxide in ethanol solvent, with pH adjustment to 8–9 to stabilize intermediates .
  • Purification : Recrystallization from hot water or ethanol to remove unreacted guanidine or malonic esters .

Q. How do substituent positions influence the physicochemical properties of this compound derivatives?

Substituents at the 5-position significantly alter properties:

  • Electron-withdrawing groups (e.g., -Cl, -CF3): Increase oxidative stability and bioactivity (e.g., antiviral or NO inhibition) .
  • Electron-donating groups (e.g., -OCH3): Enhance solubility in polar solvents but reduce metabolic stability . Computational modeling (e.g., DFT) can predict logP and solubility trends to guide synthetic priorities .

Methodological Notes

  • Data Validation : Cross-reference chromatographic results with mass spectrometry (LC-MS/MS) to confirm compound identity, especially for isomers like this compound versus 2-amino-5-methylphenol .
  • Eco-Toxicology : Conduct in silico ecotoxicity assessments (e.g., ECOSAR) for derivatives lacking empirical data, as environmental impacts are poorly characterized .

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